molecular formula C22H23NO2 B1590051 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate CAS No. 89331-97-5

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate

Cat. No.: B1590051
CAS No.: 89331-97-5
M. Wt: 333.4 g/mol
InChI Key: QSXYPHAWOSQCHP-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . This compound is known for its unique structural features, which include a cyanophenyl group and an ethylcyclohexyl benzoate moiety. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate typically involves a multi-step process. One common synthetic route includes the esterification of 4-cyanophenol with 4-(trans-4-ethylcyclohexyl)benzoic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyanophenyl group can form hydrogen bonds or π-π interactions with aromatic residues in proteins, while the ethylcyclohexyl benzoate moiety can interact with hydrophobic regions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.

Properties

IUPAC Name

(4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-3-7-18(8-4-16)19-9-11-20(12-10-19)22(24)25-21-13-5-17(15-23)6-14-21/h5-6,9-14,16,18H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXYPHAWOSQCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008756
Record name 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89331-97-5
Record name 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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